molecular formula C13H13FN3O4P B609780 Osilodrostat phosphate CAS No. 1315449-72-9

Osilodrostat phosphate

Cat. No.: B609780
CAS No.: 1315449-72-9
M. Wt: 325.23 g/mol
InChI Key: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osilodrostat phosphate is a potent inhibitor of cortisol synthesis, primarily used in the treatment of Cushing’s disease. This condition is characterized by excessive cortisol production, often due to a pituitary adenoma. This compound works by inhibiting the enzyme 11β-hydroxylase, which is crucial in the final step of cortisol biosynthesis .

Scientific Research Applications

Osilodrostat phosphate has several important applications in scientific research:

Mechanism of Action

Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol . It is used to lower circulating cortisol levels in the treatment of Cushing’s disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated .

Safety and Hazards

Osilodrostat can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osilodrostat, including prescription and over-the-counter medicines, vitamins, and herbal products .

Future Directions

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1). In a phase III study (LINC 3) in patients with Cushing disease, open-label osilodrostat rapidly reduced mean urinary free cortisol (mUFC) excretion over 48 weeks and was superior to placebo at maintaining normal mUFC excretion after an 8-week randomized withdrawal period . This suggests that osilodrostat could be a promising future treatment for Cushing’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat phosphate involves several key steps. The starting material is typically a fluorobenzonitrile derivative, which undergoes a series of reactions including cyclization and functional group transformations to form the pyrroloimidazole core structure. The final step involves the phosphorylation of the compound to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Osilodrostat phosphate primarily undergoes metabolic reactions in the body. It is metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2D6, as well as uridine diphosphate-glucuronosyl transferases .

Common Reagents and Conditions: The metabolic reactions involve oxidation and reduction processes facilitated by the aforementioned enzymes. These reactions typically occur under physiological conditions within the liver .

Major Products Formed: The primary metabolites of this compound include various hydroxylated and glucuronidated derivatives, which are then excreted from the body .

Comparison with Similar Compounds

    Metyrapone: Another inhibitor of cortisol synthesis, but it primarily inhibits 11β-hydroxylase.

    Ketoconazole: An antifungal agent that also inhibits multiple enzymes involved in steroidogenesis.

    Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis at multiple steps.

Uniqueness of Osilodrostat Phosphate: this compound is unique due to its high specificity and potency in inhibiting 11β-hydroxylase, making it particularly effective for treating Cushing’s disease. Unlike other compounds, it also has a dual inhibitory effect on aldosterone synthase, providing additional therapeutic benefits .

Properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.